ETIOCHOLANDIOL

Description

Historical Context of Steroid Biochemistry Research

The field of steroid biochemistry has a rich history marked by groundbreaking discoveries that have revolutionized medicine. acs.org The journey began with the isolation and structural elucidation of steroid sex hormones, a feat that earned the Nobel Prize in Chemistry in 1939. wikipedia.org This was followed by the discovery of the structure and biological effects of adrenal hormones in 1950, and the synthesis of key steroids like cholesterol and cortisone (B1669442) in 1965. wikipedia.orgmayo.edu A significant breakthrough came in 1952 when a fermentation process was developed to produce cortisone more efficiently, making it more accessible for therapeutic use. acs.org

Pivotal experiments in the late 1950s and 1960s revealed that steroid hormones regulate gene expression, a departure from the earlier belief that they directly influenced enzymatic processes. physiology.org The cloning of the first steroid hormone receptor in 1985 further deepened the understanding of their mechanisms of action. physiology.org These historical milestones have paved the way for ongoing research into the complex roles of steroids in health and disease. acs.orgphysiology.org

Etiocholandiol as an Endogenous Steroid in Metabolic Pathways

This compound is a naturally occurring, or endogenous, steroid in the human body. science.org.au It is a metabolite of testosterone (B1683101) and androstenedione (B190577), meaning it is formed as the body breaks down these hormones. hmdb.camedunigraz.at This process is a key part of steroid metabolism, which involves both the creation (biosynthesis) and breakdown (catabolism) of steroids. rsc.org

The biosynthesis of all steroid hormones begins with cholesterol. nih.govvanderbilt.edu Through a series of enzymatic reactions, cholesterol is converted into pregnenolone (B344588), the precursor to all other steroid hormones. vanderbilt.edunih.gov These hormones are primarily produced in the adrenal glands and the gonads. researchgate.net The subsequent metabolism of these hormones, leading to compounds like this compound, primarily occurs in the liver. rsc.org These metabolic pathways are crucial for regulating the levels and activities of various hormones in the body. mdpi.com

Isomeric Forms of this compound and their Research Significance (e.g., 3α-etiocholandiol and 3β-etiocholandiol)

Isomers are molecules that have the same chemical formula but different structural arrangements of atoms. vedantu.comsolubilityofthings.com These structural differences can lead to significantly different biological activities. solubilityofthings.comnih.gov In the case of this compound, two important isomers are 3α-etiocholandiol and 3β-etiocholandiol.

This compound is also an isomer of androsterone (B159326), with etiocholanolone (B196237) being the 5-beta-reduced isomer. hmdb.ca The spatial arrangement of atoms, particularly at the 3rd and 5th carbon positions of the steroid nucleus, defines these isomers and influences their biological effects. For instance, research has shown that 5β-H steroids, a category that includes this compound, can stimulate the synthesis of hemoglobin. pnas.orgpnas.org The study of such isomers is critical in pharmacology and biochemistry for understanding how subtle changes in molecular structure can impact biological function. solubilityofthings.combiopharmaservices.com

Overview of this compound's Unique Research Context within Steroid Biosynthesis

This compound holds a unique place in steroid biosynthesis research. It is a C19 steroid, a class of steroids that includes androgens. pnas.org Unlike its precursor testosterone, this compound itself does not possess hormonal activity. taylorandfrancis.com However, its formation and excretion are important indicators of androgen metabolism. taylorandfrancis.com

Research has explored the role of this compound and related compounds in various physiological processes. For example, etiocholanolone, a closely related steroid metabolite, has been shown to have pyrogenic (fever-inducing) and immunostimulatory effects. hmdb.cawikipedia.orgnih.gov Studies have also investigated the metabolism of this compound in different tissues, such as the bovine uterine endometrium, to understand its local effects. oup.com The study of this compound and its metabolites provides a window into the complex network of steroid metabolism and its far-reaching implications for human health. google.comgoogleapis.comuni-greifswald.de

Data Tables

Table 1: Key Steroids in the this compound Pathway

| Compound Name | Classification | Role in Pathway |

|---|---|---|

| Cholesterol | Sterol | Precursor to all steroid hormones nih.govvanderbilt.edu |

| Pregnenolone | Progestogen | Intermediate in steroid biosynthesis vanderbilt.edunih.gov |

| Testosterone | Androgen | Precursor to this compound hmdb.camedunigraz.at |

| Androstenedione | Androgen | Precursor to this compound hmdb.ca |

| Etiocholanolone | 17-Ketosteroid | Metabolite of testosterone, isomer of androsterone hmdb.cawikipedia.org |

Table 2: Isomers of this compound

| Isomer Name | Key Structural Feature |

|---|---|

| 3α-etiocholandiol | Hydroxyl group at the 3α position |

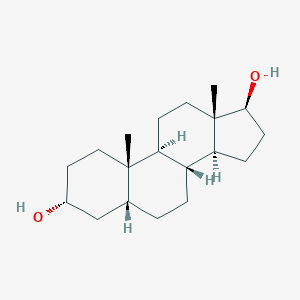

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-GCXXXECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017857 | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1851-23-6 | |

| Record name | 5β-Androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways of Etiocholandiol

Dehydroepiandrosterone (B1670201) (DHEA) as a Primary Precursor in Enzymatic Synthesis

The journey to etiocholandiol begins with cholesterol, the foundational molecule for all steroid hormones. nih.govwikipedia.org Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588) and subsequently to dehydroepiandrosterone (DHEA) by the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase). nih.govwikipedia.orgnih.gov DHEA, an adrenal steroid, serves as a crucial branching point in steroidogenesis. nih.govmdpi.com It is a primary precursor for the synthesis of more potent androgens, such as testosterone (B1683101), and also estrogens. mdpi.com

The main pathway from DHEA towards this compound proceeds through its conversion to androstenedione (B190577). mdpi.comresearchgate.net This conversion is a critical step that positions androstenedione as the direct substrate for entry into the specific metabolic cascade that yields this compound. While DHEA can be metabolized into various other steroids, its role as the ultimate upstream source for androstenedione makes it the primary precursor in the formation of this compound. researchgate.net

Enzymatic Reactions in this compound Formation

The conversion of DHEA-derived androstenedione into this compound is not a single reaction but a sequence of highly specific enzymatic transformations. This pathway is defined by the action of reductases that modify the core steroid structure, ultimately leading to the formation of this compound.

Role of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are a large family of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. medchemexpress.comnih.govwikipedia.org In the this compound pathway, HSDs are responsible for the final reduction steps. Specifically, after the initial transformation by 5β-reductase, the resulting intermediate, 5β-androstanedione (also known as etiocholanedione), possesses two ketone groups at positions C3 and C17. nih.govnih.gov HSDs, acting as ketosteroid reductases, reduce these ketones to hydroxyl groups. The reduction of the 3-keto group to a 3α-hydroxyl group is catalyzed by a 3α-hydroxysteroid dehydrogenase (3α-HSD), and the reduction of the 17-keto group to a 17β-hydroxyl group is catalyzed by a 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov The concerted action of these HSDs on 5β-androstanedione yields the final product, (3α,5β,17β)-androstane-3,17-diol, which is this compound. nih.govresearchgate.net

Involvement of Aldoketo Reductase Family Members (e.g., AKR1D1, AKR1C enzymes)

The key enzymes responsible for this compound formation belong to the aldo-keto reductase (AKR) superfamily. researchgate.netnih.gov This family includes both the 5β-reductase and the critical HSDs involved in the pathway.

AKR1D1 (Steroid 5β-reductase): This is the enzyme that defines the 5β-pathway. It catalyzes the irreversible reduction of the double bond between carbons 4 and 5 of androstenedione, producing the 5β-reduced intermediate, 5β-androstanedione. researchgate.netnih.govfrontiersin.org

AKR1C Enzymes (AKR1C1-AKR1C4): This subfamily of AKRs exhibits HSD activity and is crucial for the subsequent reduction steps. nih.govnih.govnih.gov Research has shown that multiple AKR1C isoforms can catalyze the reduction of 5β-dihydrosteroids. Specifically, AKR1C1, AKR1C2, AKR1C3, and AKR1C4 can all reduce the 3-keto group of 5β-androstanedione, with a strong preference for producing the 3α-hydroxy steroid, which is characteristic of this compound. nih.govresearchgate.net Among these, AKR1C4, which is predominantly expressed in the liver, is considered a major enzyme for the hepatic formation of 5β-tetrahydrosteroids from testosterone and androstenedione metabolites. researchgate.netnih.govgithub.io AKR1C3, also known as 17β-HSD type 5, is highly efficient at reducing the 17-keto group. medchemexpress.comnih.gov

Contribution of 5β-Reductase in Steroid Biotransformation

The enzyme 5β-reductase (AKR1D1) plays the pivotal role in committing steroid precursors to the 5β-metabolic pathway. researchgate.netnih.gov It specifically reduces the double bond in the A-ring of Δ4-3-ketosteroids, such as androstenedione and testosterone. nih.govnih.gov This reaction creates a "cis" fusion between the A and B rings of the steroid nucleus, resulting in a bent molecular structure. researchgate.net This is in stark contrast to the action of 5α-reductase, which creates a "trans" fusion and a flat structure. The action of 5β-reductase is the rate-limiting and irreversible step that directs androgen metabolism away from the production of potent 5α-reduced androgens (like dihydrotestosterone) and towards the formation of 5β-reduced metabolites, including etiocholanolone (B196237) and this compound. researchgate.net

This compound as an Intermediate in Androgen Biosynthesis

Within the broader context of androgen metabolism, this compound is considered a terminal catabolite rather than a biosynthetic intermediate for more potent androgens. It represents one of the final products of the inactivation and clearance pathway for androstenedione and testosterone. researchgate.netresearchgate.net While testosterone is a potent androgen, its metabolism via the 5β-reductase pathway leads to compounds like this compound, which are generally considered biologically inactive in a classical androgenic sense. researchgate.net The conversion of potent hormones into water-soluble metabolites like this compound (which can be further conjugated with glucuronic acid or sulfate) facilitates their excretion from the body via urine. nih.gov

Biosynthesis Pathway of this compound

| Step | Precursor | Enzyme(s) | Product | Key Transformation |

|---|---|---|---|---|

| 1 | Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase (HSD3B) | Androstenedione | Oxidation of 3β-hydroxyl group and isomerization of double bond |

| 2 | Androstenedione | 5β-reductase (AKR1D1) | 5β-Androstanedione (Etiocholanedione) | Reduction of C4-C5 double bond (A-ring) |

| 3 | 5β-Androstanedione | 3α-HSD (e.g., AKR1C2, AKR1C4) & 17β-HSD (e.g., AKR1C3) | This compound | Reduction of C3 and C17 keto groups to hydroxyl groups |

Comparative Analysis of this compound Biosynthetic Routes with Other Steroids

The biosynthesis of this compound is a clear example of a specific steroid metabolic pathway, which can be contrasted with other key routes:

5β-Pathway vs. 5α-Pathway: The most direct comparison is with the 5α-reduction pathway. Both pathways start with the same precursors, like androstenedione or testosterone. However, the key differentiating enzyme determines the final product's structure and function.

5β-Reductase (AKR1D1) leads to 5β-androstanedione, which is then reduced to etiocholanolone and this compound. These metabolites have a bent A/B ring junction. researchgate.net

5α-Reductase (SRD5A) leads to 5α-androstanedione and the potent androgen 5α-dihydrotestosterone (DHT). These metabolites have a planar A/B ring junction and high affinity for the androgen receptor. researchgate.net

Androgen Catabolism vs. Estrogen Biosynthesis: While this compound formation is a catabolic (breakdown) pathway, the same precursor, androstenedione, can be used in an anabolic (synthesis) pathway to create estrogens. The enzyme aromatase (CYP19A1) converts androstenedione into estrone, the precursor to estradiol. nih.govnih.gov This highlights how a single intermediate can be directed towards completely different hormonal fates (inactivation vs. conversion to another class of active hormone) depending on the enzymatic machinery present in the cell.

This enzymatic divergence is fundamental to steroid biology, allowing for the tissue-specific regulation of hormone activity by either inactivating potent androgens or converting them into other active steroids.

Metabolism and Biotransformation of Etiocholandiol in Biological Systems

Oxidative Metabolic Pathways of Etiocholandiol

Phase I metabolic reactions introduce or expose functional groups on the steroid structure, typically making the molecule more reactive and polar. mhmedical.comsigmaaldrich.com For this compound, this involves oxidation.

Research has identified 11-ketoetiocholanolone (B135568) as an endogenous anabolic androgenic steroid and a metabolite found in urine. nih.govnih.gov Its formation points to an oxidative pathway involving etiocholanolone (B196237). The concentration of 11-ketoetiocholanolone has been noted to be significantly higher in patients with uterine leiomyomas, which is thought to be related to alterations in steroid metabolism. hmdb.ca This suggests that the conversion of etiocholanolone and related compounds to their 11-keto forms is a relevant metabolic step.

Beyond the 11-keto form, other oxidized metabolites of etiocholanolone have been identified. Studies have shown that the 3α-hydroxyl group of etiocholanolone can be rapidly oxidized. oup.com This dehydrogenation at the C-3 position is a key step in its metabolism. oup.com Additionally, 11-hydroxy-etiocholanolone is recognized as an important androgen metabolite and a marker for adrenal steroidogenesis. rupahealth.com The presence of these metabolites, including 11-hydroxyandrosterone (B12663913) and 11-ketoandrosterone, alongside etiocholanolone metabolites, highlights the complex oxidative processes that these steroids undergo. nih.gov

Conjugation Reactions and Their Enzymatic Mechanisms

Following Phase I oxidation, or for etiocholanolone molecules that bypass it, Phase II conjugation reactions occur. nih.gov These reactions attach hydrophilic molecules to the steroid, significantly increasing its water solubility and facilitating its elimination from the body via urine or bile. mhmedical.comwikipedia.org For etiocholanolone, the primary conjugation pathways are sulfation and glucuronidation. oup.comtaylorandfrancis.com

Sulfation is a major Phase II metabolic pathway where a sulfate (B86663) group is transferred to a substrate. kcl.ac.ukdrughunter.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). kcl.ac.ukcas.cz Studies have demonstrated that etiocholanolone is excreted in part as a sulfate conjugate. oup.com The enzymatic process involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of etiocholanolone. This process, occurring mainly in the liver, renders the steroid inactive and prepares it for excretion. longdom.orgcas.cz

Glucuronidation is arguably the most common Phase II reaction, responsible for metabolizing a vast array of substances, including steroids. nih.govwikipedia.org Etiocholanolone is known to be excreted conjugated with glucuronic acid. taylorandfrancis.combiologists.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes located primarily in the endoplasmic reticulum of liver cells. sigmaaldrich.comwikipedia.org The mechanism involves the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to etiocholanolone, forming a glucuronide conjugate. wikipedia.orgcas.cz This conjugate is significantly more water-soluble and is readily eliminated from the body. wikipedia.org Studies analyzing testosterone (B1683101) metabolism in avian species have also observed the accumulation of etiocholanolone glucuronide. biologists.com

This compound as a Metabolite of Major Androgens (e.g., Testosterone and Dihydrotestosterone)

Etiocholanolone is a significant downstream metabolite of major androgens, providing a reflection of androgen production and metabolism. healthmatters.io It is derived from parent androgens such as testosterone, androstenedione (B190577), and dehydroepiandrosterone (B1670201) (DHEA). taylorandfrancis.comhealthmatters.io

The formation of etiocholanolone from testosterone occurs via the 5β-reductase pathway, making it a 5β-metabolite. biologists.comhealthmatters.io This pathway is distinct from the 5α-reductase pathway that converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). healthmatters.io The enzymatic conversion from testosterone involves several steps, including the action of 5β-reductase and 17β-hydroxysteroid dehydrogenase. biologists.com

Role of Cytochrome P450 (CYP) Enzymes in this compound Metabolism

Research indicates that specific CYP enzymes are involved in the production of steroids that lead to etiocholanolone. For instance, Cytochrome P450 11β-hydroxylase (CYP11B1), an enzyme predominantly found in the adrenal glands, is crucial for the synthesis of 11-oxyandrogens. rupahealth.comrupahealth.com This enzyme facilitates the conversion of androstenedione to 11β-hydroxyandrostenedione, which can then be metabolized to 11-hydroxy-etiocholanolone. rupahealth.comrupahealth.com This highlights an indirect but vital role of CYP11B1 in the formation of etiocholanolone derivatives.

Furthermore, studies in patients with cytochrome P450 oxidoreductase deficiency (PORD) have shed light on the involvement of other CYP enzymes, such as CYP17A1 and CYP21A2, in the broader steroidogenic pathways that include etiocholanolone production. nih.gov In these individuals, the levels of etiocholanolone were found to be near normal or slightly decreased, suggesting complex interactions within the steroid metabolic network. nih.gov

Conversely, etiocholanolone can also influence the activity of CYP enzymes. Studies have shown that etiocholanolone can lead to a decrease in the levels of P450 enzymes in liver microsomes. nih.gov It has also been observed to inhibit the activity of ethoxyresorufin O-deethylase (EROD), a marker for CYP1A1 activity, in vitro. nih.gov This suggests that etiocholanolone can modulate the metabolism of other substances that are substrates for these enzymes.

| CYP1A1 | Modulated by etiocholanolone | Etiocholanolone has been shown to inhibit the activity of EROD, which is a marker for CYP1A1 activity. nih.gov |

Excretion Pathways of this compound Metabolites

Etiocholanolone, being a metabolite of androgen hormones like testosterone and androstenedione, undergoes further biotransformation to facilitate its elimination from the body. ontosight.ai The primary route of excretion for etiocholanolone metabolites is through the urine. ontosight.aihealthmatters.iooup.com

To be excreted renally, the lipophilic etiocholanolone molecule must be converted into a more water-soluble form. This is primarily achieved in the liver through conjugation reactions, specifically glucuronidation and, to a lesser extent, sulfation. ontosight.aihelsinki.fi

Glucuronidation: This is the major metabolic pathway for etiocholanolone. ontosight.aiuni-giessen.de The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to etiocholanolone, forming etiocholanolone glucuronide. wikipedia.org This conjugate is significantly more water-soluble and can be efficiently filtered by the kidneys and excreted in the urine. wikipedia.org Studies have shown that etiocholanolone is largely excreted as its glucuronide conjugate. uni-giessen.denih.gov For instance, in adolescents, the urinary level of etiocholanolone glucuronide can reach up to 3588.5 nmol/L. nih.gov

Sulfation: A smaller fraction of etiocholanolone is conjugated with a sulfate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. oup.com The resulting etiocholanolone sulfate is also water-soluble and excreted via the urine. oup.com

The excretion of these conjugated metabolites is rapid. Following administration of labeled etiocholanolone, a significant portion of the radioactivity, typically 50-75%, is excreted in the urine within the first four hours. oup.com

While the urinary pathway is dominant, a very small amount of etiocholanolone is excreted through the bile. oup.com Studies involving subjects with bile fistulas have shown that only a negligible percentage of administered etiocholanolone is recovered in the bile. oup.com The transport of etiocholanolone glucuronide out of cells is facilitated by transporters such as the multidrug resistance-associated protein 2 (MRP2), although it appears to have a low affinity for this transporter, which may explain the low biliary excretion. helsinki.fi

Table 2: Excretion of Etiocholanolone Metabolites

| Metabolite | Primary Conjugation Reaction | Primary Excretion Route | Transporters Involved | Key Findings |

|---|---|---|---|---|

| Etiocholanolone Glucuronide | Glucuronidation | Urine | MRP2 (low affinity) | The major urinary metabolite of etiocholanolone. helsinki.fiuni-giessen.dewikipedia.orgnih.gov |

| Etiocholanolone Sulfate | Sulfation | Urine | Not specified | A minor urinary metabolite compared to the glucuronide form. oup.com |

Molecular Mechanisms of Etiocholandiol S Biological Activity and Function

Androgen Receptor-Mediated Processes

Investigations into the direct interaction of etiocholanolone (B196237) with the androgen receptor (AR) have revealed a general lack of significant binding, distinguishing it from classical androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). This has led to the characterization of etiocholanolone as an androgenically inactive steroid. hmdb.ca

Direct experimental data from competitive binding assays to quantify the binding affinity of etiocholanolone to the androgen receptor are not extensively available in the public domain. However, the consensus in the scientific literature is that etiocholanolone does not possess hormonal activity. hmdb.ca Its biological effects are considered to be independent of the androgen receptor. scite.ai This lack of affinity is a key feature that differentiates it from androgenic steroids that bind to and activate the AR to elicit physiological responses.

Given its negligible affinity for the androgen receptor, etiocholanolone is not known to directly influence the expression of androgen-responsive genes. Steroid hormones typically regulate gene expression by binding to their specific receptors, which then act as transcription factors. nih.govyoutube.comyoutube.com In the absence of significant AR binding, etiocholanolone does not follow this classical pathway of androgen-mediated gene regulation.

Some research suggests that the effects of etiocholanolone may be mediated through "xenobiotic-sensing" nuclear receptors, such as the pregnane (B1235032) X receptor (PXR). scite.ai These receptors are known to regulate the expression of a variety of genes, including those involved in metabolism and detoxification. However, specific studies detailing the direct influence of etiocholanolone on the expression of specific genes are limited.

Modulation of Heme and Porphyrin Biosynthesis

A significant area of etiocholanolone's biological activity is its ability to modulate the biosynthesis of heme and its precursor molecules, porphyrins. This activity has been observed in both liver and erythroid cells and is primarily attributed to its influence on the rate-limiting enzyme in this pathway.

| Porphyrin | Time after Etiocholanolone Addition (5 µg/ml) | Concentration (pmoles/mg protein) |

|---|---|---|

| Uroporphyrin | 1h | 5 |

| 12h | 24 | |

| 22h | 145 | |

| Coproporphyrin | 1h | 18 |

| 12h | 120 | |

| 22h | 280 | |

| Protoporphyrin | 1h | 20 |

| 12h | 290 | |

| 22h | 520 |

Etiocholanolone has been shown to stimulate the synthesis of hemoglobin in erythroid precursor cells. semanticscholar.orgnih.gov Specifically, studies on cultured human bone marrow have demonstrated that etiocholanolone can increase the incorporation of radiolabeled amino acids into hemoglobin, indicating a stimulation of globin synthesis. semanticscholar.org This effect is crucial for the formation of functional hemoglobin, which is composed of heme and globin chains. The ability of etiocholanolone to promote hemoglobin synthesis suggests a potential role in the regulation of erythropoiesis. semanticscholar.org

The primary mechanism by which etiocholanolone stimulates heme and porphyrin synthesis is through the induction of 5-aminolevulinic acid synthetase (ALA synthetase). semanticscholar.orgpnas.org This enzyme catalyzes the first and rate-limiting step in the heme biosynthetic pathway. pnas.org

Steroid-Induced Endocrine Activities in In Vitro Models

In vitro studies investigating the direct hormonal activities of etiocholanolone have been conducted to characterize its potential as an endocrine-active steroid. These studies are essential for understanding its molecular mechanisms and biological functions at the cellular level.

Estrogenic Activity Mechanisms

Research into the estrogenic activity of etiocholanolone has consistently shown a lack of significant interaction with estrogen receptors. In vitro models are pivotal in determining a compound's ability to elicit an estrogenic response, which is typically mediated by binding to and activating estrogen receptors (ERs), leading to the regulation of estrogen-responsive genes. nih.govplos.org

Scientific literature indicates that etiocholanolone is generally considered to be hormonally inactive. taylorandfrancis.com This suggests that in various in vitro assays, etiocholanolone does not demonstrate the ability to bind to estrogen receptors or initiate the downstream signaling cascades that characterize estrogenic compounds. The absence of estrogenic activity implies that etiocholanolone does not promote the proliferation of estrogen-dependent cancer cell lines, such as MCF-7, or induce the expression of estrogen-responsive genes in these cells. pensoft.netdiethylstilbestrol.co.uk

Androgenic Activity Mechanisms

Similar to its lack of estrogenic effects, etiocholanolone is also reported to be devoid of androgenic activity. Androgenic activity is mediated through the androgen receptor (AR), and in vitro assays are designed to measure a compound's ability to bind and activate this receptor, leading to the transcription of androgen-responsive genes.

Studies have shown that while etiocholanolone is a metabolite of testosterone, it does not retain the androgenic properties of its parent compound. taylorandfrancis.com One study investigating the effects of various testosterone analogs on the in vitro survival of human marrow progenitor cells found that etiocholanolone had only marginal effects, in contrast to the more pronounced activity of testosterone and other synthetic androgens. nih.gov This further supports the classification of etiocholanolone as a hormonally inactive steroid.

Intracellular Receptor Signaling Pathways Activated by Etiocholanolone

Beyond the classical steroid hormone receptors, the interaction of etiocholanolone with other intracellular receptors, particularly those involved in xenobiotic and metabolic sensing, has been a subject of scientific inquiry. These nuclear receptors, including the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Glucocorticoid Receptor (GR), play crucial roles in cellular homeostasis and response to endogenous and exogenous substances. nih.govbosterbio.comcellsignal.com

While direct activation is not documented, an indirect relationship with PXR has been suggested. A study involving the administration of rifampicin, a known PXR activator, resulted in reduced urinary levels of etiocholanolone. taylorandfrancis.com This finding implies that the activation of PXR may influence the metabolic pathways that produce etiocholanolone, rather than etiocholanolone itself being an activator of PXR.

Molecular Interactions and Structural Biology of Etiocholandiol

Etiocholanolone (B196237) Interactions with Steroid Receptors

The biological activity of steroids is often mediated by their binding to specific intracellular receptor proteins. nih.gov These receptors, upon ligand binding, function as transcription factors that regulate gene expression. nih.govnih.gov The interaction between a steroid and its receptor is a highly specific and dynamic process, governed by the structural features of both the ligand and the receptor's ligand-binding domain.

The ligand-binding domain (LBD) of a steroid receptor is not a rigid structure but rather a dynamic entity that can adopt various conformations. nih.govnih.gov The binding of a ligand, such as etiocholanolone, induces conformational changes in the LBD, a critical step for subsequent receptor activation and interaction with other proteins. researchgate.net

The adaptability of the glucocorticoid receptor (GR) LBD, for example, has been highlighted by studies showing that its ligand-binding pocket can significantly expand to accommodate different ligands. researchgate.net The binding of the potent glucocorticoid deacylcortivazol (B1669951) (DAC) was found to double the size of the GR's dexamethasone-binding pocket, demonstrating the remarkable conformational flexibility of the receptor. researchgate.net This inherent plasticity of the LBD is crucial for its ability to interact with a diverse range of steroid molecules.

Steroidal compounds, including neurosteroids, can act as allosteric modulators of various receptors, including G-protein coupled receptors like muscarinic acetylcholine (B1216132) receptors. mdpi.commdpi.comwikipedia.org These interactions can alter the receptor's affinity for its primary ligand and modulate its functional response. mdpi.com The structural flexibility of the receptor, particularly in regions like the N-terminal domain, allows it to exist in an ensemble of conformations, priming it for rapid responses to hormonal signals and other cellular cues. nih.gov This dynamic interplay between ligand binding and conformational changes is a hallmark of steroid receptor function and is essential for the precise regulation of gene expression. nih.govigbmc.fr

Enzyme-Substrate Interactions in Metabolic Pathways

The metabolic conversion of etiocholanolone is catalyzed by specific enzymes, primarily hydroxysteroid dehydrogenases (HSDs) and reductases. The interaction between etiocholanolone and the active sites of these enzymes is a key determinant of its metabolic fate.

Hydroxysteroid dehydrogenases are a large family of enzymes that catalyze the oxidation and reduction of steroids. mdpi.comsci-hub.se They belong to either the short-chain dehydrogenases/reductases (SDR) or the aldo-keto reductase (AKR) superfamilies. mdpi.com The active site of these enzymes contains a highly conserved catalytic triad (B1167595) of amino acids, typically Serine, Tyrosine, and Lysine, which is essential for the chemical reaction. sci-hub.se

For instance, studies on 11β-hydroxysteroid dehydrogenase (11β-HSD1) have provided insights into the variability of the active site among different species, which influences the binding of inhibitors. nih.gov The active site of HSDs is designed to specifically recognize the steroid skeleton, with the orientation of the substrate determining the stereospecificity of the reaction (i.e., whether an α- or β-hydroxysteroid is formed). mdpi.com

Similarly, reductases involved in steroid metabolism possess active sites tailored for their specific substrates. For example, the active sites of respiratory fumarate (B1241708) reductases are highly conserved, indicating a common mechanism for substrate binding and catalysis. nih.gov Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues involved in substrate binding and proton transfer within the active site of these enzymes. nih.gov Analysis of thioredoxin/glutathione reductase has also revealed the roles of specific residues in the electron distribution chain within the enzyme's active site. frontiersin.org

Table 1: Key Amino Acid Residues in the Active Sites of Relevant Enzymes

| Enzyme Family | Key Residues/Motifs | Function in Catalysis | References |

| Hydroxysteroid Dehydrogenases (SDR) | Catalytic Triad (Ser, Tyr, Lys) | Essential for the oxidoreduction reaction. | sci-hub.se |

| 11β-HSD1 | Variable residues around the substrate binding site | Determine inhibitor specificity. | nih.gov |

| Fumarate Reductase | Arg402 (in S. frigidimarina) | Acts as the proton donor for fumarate reduction. | nih.gov |

| Thioredoxin/Glutathione Reductase | C159, H571, Y296 | Participate in the electron distribution chain. | frontiersin.org |

Enzyme kinetics studies provide quantitative information about the rates of enzyme-catalyzed reactions and the affinity of the enzyme for its substrate. lsuhsc.edunih.gov These studies are crucial for understanding the efficiency and specificity of the enzymes that metabolize etiocholanolone.

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined through various experimental methods, including traditional initial-rate studies and more modern techniques like NMR spectroscopy. lsuhsc.edumdpi.com These parameters provide insights into how the concentration of etiocholanolone affects the rate of its metabolic conversion.

For example, kinetic studies of nitrate (B79036) reductase variants have shown how mutations in the active site can completely abolish catalytic activity, highlighting the critical role of specific residues. nsf.gov The development of high-throughput methods and microfluidic systems has enabled more rapid and efficient determination of enzyme kinetic properties for a large number of enzyme-substrate pairs. chalmers.se Such studies are essential for building comprehensive models of steroid metabolic pathways.

Computational Approaches for Predicting Molecular Interactions

Computational modeling has become an indispensable tool in molecular biology, offering powerful methods to simulate and predict the interactions between small molecules like etiocholanolone and their protein targets. numberanalytics.comscielo.org.mx These approaches complement experimental data and provide valuable insights into the structural basis of molecular recognition.

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a receptor. scielo.org.mxmdpi.comd-nb.info This method can identify potential binding sites and estimate the binding affinity. mdpi.comd-nb.info For instance, docking studies have been used to investigate the binding of various ligands to the androgen receptor, revealing multiple potential binding sites and helping to elucidate their disruptive mechanisms. d-nb.info

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions, allowing researchers to observe the conformational changes in both the ligand and the protein over time. researchgate.net MD simulations can be used to explore the stability of ligand-protein complexes and to calculate binding free energies. researchgate.netfrontiersin.org These computational methods are instrumental in rational drug design and in understanding the complex interplay of forces that govern the interaction of etiocholanolone with its biological partners. mdpi.comfrontiersin.org

Density Functional Theory (DFT) for Interaction Energy Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.com By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally tractable approach to understanding molecular interactions. mdpi.comfrontiersin.org The theory is instrumental in calculating various molecular properties, including interaction energies, which are crucial for predicting how molecules will bind to each other. frontiersin.org

In the context of etiocholandiol and related steroid molecules, DFT can be employed to analyze the noncovalent interactions that govern their binding to biological targets. science.gov These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com A key application of DFT is in energy decomposition analysis, where the total interaction energy between two molecules is broken down into physically meaningful components such as electrostatic, exchange-correlation, and steric effects. nih.gov Studies on similar biomolecular systems have shown that the exchange-correlation component often plays a dominant role in the stability of hydrogen-bonded complexes, while electrostatic and steric contributions are also significant. nih.gov

For instance, a theoretical study on the active site of human androsterone (B159326) sulphotransferase utilized DFT to characterize the noncovalent intermolecular interactions, highlighting the importance of hydrogen bonding. science.gov While direct DFT studies specifically on this compound's interaction energies are not extensively documented in the provided results, the principles and methodologies applied to analogous steroids like androsterone are directly transferable. science.govresearchgate.net The accuracy of DFT calculations can reach up to 0.1 kcal/mol, providing valuable theoretical guidance for understanding and predicting the binding affinity of steroid metabolites. mdpi.com

Dispersion interactions, which are a component of van der Waals forces, are critical for accurately modeling biomolecular systems. trygvehelgaker.noudel.edu Standard DFT approximations can sometimes fail to fully capture these long-range correlation effects. udel.edu Therefore, dispersion-corrected DFT methods (DFT-D) are often employed to improve the accuracy of interaction energy calculations for non-covalently bound systems. udel.edu

Table 1: Key DFT Concepts for Interaction Energy Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Kohn-Sham Equations | A set of equations that describe a fictitious system of non-interacting electrons that yield the same electron density as the real, interacting system. Solving these equations provides the ground-state energy and electron density. mdpi.com | Foundational for calculating the electronic structure and interaction energies of this compound with its biological partners. |

| Electron Density | A measure of the probability of an electron being present at a specific location. It is the central variable in DFT. frontiersin.org | Determines the electrostatic potential and is used to calculate all energy components of this compound's interactions. |

| Exchange-Correlation Functional | An approximation to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. nih.gov | Crucial for accurately describing the attractive and repulsive forces in the binding of this compound. |

| Energy Decomposition Analysis (EDA) | A method to partition the total interaction energy into distinct physical components like electrostatic, exchange, correlation, and steric repulsion. nih.gov | Allows for a detailed understanding of the nature of the forces driving this compound's binding to receptors or enzymes. |

| Dispersion Correction (e.g., DFT-D) | An empirical or non-local correction added to standard DFT functionals to better account for long-range van der Waals (dispersion) interactions. udel.edu | Essential for obtaining accurate interaction energies for this compound, as dispersion forces are significant in biomolecular recognition. |

Machine Learning Models for Biomolecular Interaction Prediction

Machine learning (ML) is increasingly being utilized to predict biomolecular interactions, offering a powerful alternative and complement to traditional computational methods. escholarship.org These models can learn complex patterns from large datasets of known interactions to make predictions for new, uncharacterized systems. mit.edu For interactions involving small molecules like this compound and their protein targets, ML can predict binding affinity and even identify potential binding sites. escholarship.orgnih.gov

One of the key advantages of ML is its ability to make predictions without requiring explicit knowledge of the three-dimensional structure of the interacting molecules, which is often a bottleneck in computational biology. escholarship.org Sequence-based ML models, for example, can infer interaction potential directly from the amino acid sequence of a protein and the chemical structure of a ligand. nih.gov

In the context of steroid analysis, ML algorithms, often used in conjunction with data from techniques like gas chromatography-mass spectrometry (GC-MS), can help identify patterns in steroid profiles that are indicative of certain physiological or pathological states. mdpi.commdpi.com While not directly predicting biomolecular interactions in a mechanistic sense, these approaches demonstrate the power of ML in handling complex biological data related to steroids. mdpi.com

More advanced "deep learning" models, a subset of ML, are showing great promise in predicting protein-biomolecule binding sites with high accuracy. nih.gov These models can integrate various types of data, including sequence information, structural data (if available), and physicochemical properties, to create comprehensive predictive frameworks. nih.gov Hybrid models that combine sequence and structural information are particularly effective at capturing the nuances of biomolecular interactions. nih.gov For a molecule like this compound, such models could be trained on data from other steroid-protein interactions to predict its binding partners and affinities.

The development of interpretable ML models is also a key area of research, as "black box" models that lack explanatory power can be less useful for advancing scientific understanding. mit.edu An ideal ML model for biomolecular interaction prediction would not only be accurate but also provide insights into the underlying features driving the interaction.

Table 2: Machine Learning Approaches for Biomolecular Interaction Prediction

| Model Type | Description | Potential Application for this compound |

|---|---|---|

| Support Vector Machines (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes (e.g., interacting vs. non-interacting). escholarship.org | Classifying whether this compound is likely to bind to a given protein target based on a set of molecular descriptors. |

| Random Forests | An ensemble learning method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. mdpi.com | Predicting the binding affinity of this compound to a receptor, and identifying the most important molecular features for this interaction. |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. nih.gov | Predicting binding sites on protein surfaces for this compound by learning from sequence and structural data. |

| Hybrid Models | Integrate multiple data types, such as sequence, structure, and physicochemical properties, to make more robust predictions. nih.gov | Developing a comprehensive model to predict the full interaction profile of this compound across a range of potential protein targets. |

Analytical Methodologies for Etiocholandiol Research

Advanced Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating complex mixtures. researchgate.net In the context of etiocholanolone (B196237) analysis, several high-level chromatographic methods are utilized to isolate it from biological matrices for subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the separation capabilities of liquid chromatography (or HPLC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org It is highly suitable for the analysis of non-volatile and complex molecules like etiocholanolone. thermofisher.com The LC component separates etiocholanolone from other compounds in a sample based on its physicochemical properties, while the MS component provides sensitive and selective detection based on its mass-to-charge ratio. nebiolab.com This combination allows for both the identification and quantification of etiocholanolone, even at low concentrations. wikipedia.org

Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis. nih.gov In this approach, a precursor ion corresponding to etiocholanolone is selected and fragmented, and the resulting product ions are detected. This multi-stage analysis provides a higher degree of confidence in the identification and quantification of the target analyte. chromatographyonline.com The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine and indispensable tool in clinical biochemistry and endocrinology for the analysis of steroids. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a highly improved form of column chromatography that uses high pressure to force the solvent through the column, leading to faster and more efficient separations. chemguide.co.uk HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. wikipedia.org It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. advancechemjournal.com

For etiocholanolone analysis, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. chemguide.co.uk The separation is based on the hydrophobicity of the compounds. The separated etiocholanolone is then detected by a suitable detector, often a UV detector or, more powerfully, a mass spectrometer. chemguide.co.ukshimadzu.com The versatility and reliability of HPLC make it a widely used technique in pharmaceutical and biomedical analysis. advancechemjournal.comopenaccessjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another gold-standard technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com To make etiocholanolone amenable to GC analysis, it typically requires a derivatization step to increase its volatility and thermal stability. nih.gov This process involves chemically modifying the etiocholanolone molecule.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. scioninstruments.comeag.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. eag.com The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for etiocholanolone, allowing for its definitive identification and quantification. wikipedia.orgnih.gov GC-MS is highly sensitive and specific, making it a valuable tool in metabolic profiling and steroid analysis. nih.gov

| Analytical Technique | Principle | Application in Etiocholanolone Research |

| LC-MS | Combines liquid chromatography separation with mass spectrometry detection. wikipedia.org | Separation and quantification of etiocholanolone in biological fluids. thermofisher.com |

| HPLC | Separates compounds based on their differential partitioning between a mobile and stationary phase under high pressure. chemguide.co.uk | Isolation and purification of etiocholanolone from complex mixtures. advancechemjournal.com |

| GC-MS | Separates volatile compounds in the gas phase followed by mass spectrometry detection. scioninstruments.com | Identification and quantification of derivatized etiocholanolone, often used in steroid profiling. nih.gov |

Spectrometric Approaches for Structural Characterization and Quantification

Spectrometry plays a crucial role in elucidating the molecular structure and determining the concentration of etiocholanolone. These techniques are often used in conjunction with chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Studies

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. wikipedia.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, structure, and dynamics of molecules. wikipedia.orglibretexts.org For etiocholanolone, NMR spectroscopy can be used to confirm its molecular structure and study its conformational dynamics in solution. nih.gov

By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects in the NMR spectrum, researchers can piece together the three-dimensional structure of the etiocholanolone molecule. This information is invaluable for understanding its biological activity and interactions with other molecules. While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR offers insights into its behavior in a more biologically relevant solution state. nih.govnih.gov

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds in solution. technologynetworks.com It measures the absorption of UV or visible light by a sample. libretexts.org According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. pro-analytics.netunchainedlabs.com

While etiocholanolone itself may not have a strong chromophore for direct UV-Vis detection at high sensitivity, this technique can be employed for concentration determination, particularly after derivatization to introduce a chromophoric group. upi.edu It is a relatively simple, cost-effective, and rapid method for quantifying the concentration of a substance in a sample, often used in conjunction with other analytical techniques for quality control and routine analysis. technologynetworks.comupi.edu

| Spectrometric Technique | Principle | Application in Etiocholanolone Research |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and dynamic information. wikipedia.org | Elucidation of the three-dimensional structure and conformational analysis of etiocholanolone. nih.gov |

| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a sample to determine its concentration. technologynetworks.com | Quantification of etiocholanolone, often after derivatization, in solution. upi.edu |

Electrochemical Assays in Etiocholanolone Analysis

Electrochemical biosensors are emerging as powerful tools for the detection of a wide range of biological molecules, including hormones and their metabolites. flexmedical-solutions.commdpi.com These devices convert a biological recognition event into a measurable electrical signal, offering advantages such as high sensitivity, portability, and the potential for rapid, on-site analysis. mdpi.comnih.gov

The core of an electrochemical biosensor consists of a transducer (an electrode) and a biological recognition element. nih.govcanatu.com For etiocholanolone analysis, this recognition element could be a specific antibody (immunosensor) or an enzyme that interacts with the steroid. The binding of etiocholanolone to this element causes a change in the electrical properties of the electrode surface, such as impedance, potential, or current, which is then measured. nih.gov

Several electrochemical techniques can be employed:

Voltammetry: This method involves applying a varying potential to an electrode and measuring the resulting current. nih.gov The presence of etiocholanolone would alter the voltammetric response, allowing for its quantification.

Amperometry: In this technique, a constant potential is applied, and the current is measured over time. nih.gov An enzymatic reaction involving etiocholanolone could produce or consume an electroactive species, leading to a current change proportional to the etiocholanolone concentration.

Impedance Spectroscopy: This method measures the opposition to alternating current flow. The binding of etiocholanolone to the bioreceptor on the electrode surface can alter the interfacial impedance, providing a label-free detection mechanism. nih.gov

The development of these sensors often involves enhancing the electrode surface with materials like carbon nanotubes or nanoparticles to increase the surface area and improve sensitivity. canatu.comnih.gov Mediators, which are small redox-active molecules, can also be used to facilitate electron transfer between the biological component and the electrode, thereby lowering the potential needed for measurement and reducing interferences. flexmedical-solutions.comnih.gov

Development and Validation of Research Analytical Methods

The development and validation of analytical methods are critical for ensuring that the data generated are accurate, reliable, and fit for purpose. labmanager.comelsevier.com This process is a fundamental requirement in pharmaceutical development, clinical chemistry, and environmental monitoring, governed by international guidelines such as those from the International Conference on Harmonisation (ICH). omicsonline.orgpsu.edu

Method development involves selecting an appropriate analytical technique (e.g., HPLC, mass spectrometry, or electrochemical assay) and optimizing the conditions to achieve the desired performance. labmanager.comomicsonline.org Once developed, the method must undergo a rigorous validation process to establish its performance characteristics through laboratory studies. omicsonline.orgresearchgate.net This ensures the method is capable of producing reproducible and reliable results. omicsonline.org

Sensitivity refers to a method's ability to discriminate between small differences in analyte concentration. libretexts.org It is often represented by the slope of the calibration curve; a steeper slope indicates higher sensitivity. fao.org A related but distinct concept is the limit of detection (LOD), which is the smallest amount of an analyte that can be reliably detected above the background noise. libretexts.org

Selectivity (or specificity) is the ability of an analytical method to measure the analyte of interest accurately and specifically in the presence of other components, such as metabolites, impurities, or matrix components. libretexts.orgwisdomlib.org In the context of etiocholanolone analysis, a selective method must be able to distinguish it from structurally similar steroids like androsterone (B159326) or pregnanediol.

The assessment of selectivity involves analyzing blank samples, spiked samples containing potential interfering substances, and comparing the results to ensure no significant interference occurs. chromedia.org

Table 1: Illustrative Comparison of Analytical Method Sensitivity and Selectivity

| Analytical Method | Limit of Detection (LOD) for Etiocholanolone | Limit of Quantitation (LOQ) for Etiocholanolone | Selectivity Notes |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.1 ng/mL | 0.3 ng/mL | High selectivity; distinguishes between isomers. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.05 ng/mL | 0.15 ng/mL | Excellent selectivity and sensitivity. nih.gov |

| Electrochemical Immunosensor | 0.2 ng/mL | 0.6 ng/mL | Selectivity depends on antibody cross-reactivity. |

Accuracy denotes the closeness of the measured value to the true or accepted reference value. labmanager.com It is typically assessed by analyzing a reference material with a known concentration of etiocholanolone or by performing recovery studies on samples spiked with a known amount of the analyte.

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories. nih.govnih.gov It is a measure of the method's ruggedness and is evaluated by having different analysts, on different instruments, and in different locations perform the same analysis. psu.edunih.gov Establishing reproducibility is crucial for standardizing assays and comparing data across various studies. nih.govecetoc.org

Table 2: Example of an Inter-Laboratory Reproducibility Study for an Etiocholanolone Assay

| Laboratory | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |

|---|---|---|---|

| Lab A | 10.2 | 0.4 | 3.9% |

| Lab B | 9.9 | 0.5 | 5.1% |

| Lab C | 10.5 | 0.3 | 2.9% |

Application of Analytical Methods in Endocrine Research and Environmental Monitoring of Endocrine Disruptors

Validated analytical methods for etiocholanolone are indispensable in endocrine research. nih.govqmul.ac.uk They allow for the investigation of steroid hormone metabolism pathways, the diagnosis of endocrine disorders, and the study of hormonal changes related to various physiological and pathological states. uit.no Research in endocrinology relies on such methods to link metabolic profiles with health outcomes. nih.gov

Furthermore, many synthetic chemicals released into the environment can interfere with the endocrine systems of humans and wildlife; these are known as endocrine-disrupting chemicals (EDCs). nih.govunep.org EDCs can mimic or block natural hormones, leading to adverse health effects. nih.govunep.org Etiocholanolone itself is a natural hormone metabolite, but the analytical methods developed for its detection are highly relevant to environmental monitoring. nih.gov These sensitive and selective techniques can be adapted to measure the presence and concentration of hormonal EDCs in environmental samples like water and soil, helping to assess exposure and mitigate risks. nih.govnih.govepa.gov

Future Research Directions and Unexplored Avenues

Comprehensive Mapping of Etiocholanolone's Interactome in Cellular Systems

Etiocholanolone (B196237) is considered androgenically inactive due to its low affinity for the androgen receptor. caymanchem.com However, this does not preclude its interaction with a host of other cellular proteins. A significant future avenue is the comprehensive mapping of its "interactome"—the complete set of its molecular interactions in a cell. Research has already shown that etiocholanolone can modulate the activity of the GABA-A receptor, suggesting a role in neurosteroid signaling. nih.govcaymanchem.com It also has pyrogenic (fever-inducing) effects, which are thought to be mediated by the release of cytokines like Interleukin-1 (IL-1), implying an interaction with immune signaling pathways. hmdb.caoup.com

Systematic approaches are needed to identify its binding partners on a larger scale. Techniques such as affinity purification-mass spectrometry (AP-MS), using immobilized etiocholanolone as bait to capture interacting proteins from cell lysates, could uncover novel receptors, enzymes, and signaling molecules. Computational docking studies could also predict potential binding sites on a wide range of proteins, which can then be validated experimentally. researchgate.net Identifying the full spectrum of its interacting partners is a critical step toward understanding its diverse biological effects, from anticonvulsant properties to its influence on embryonic development. nih.govroyalsocietypublishing.orgresearchgate.net

Development of Advanced In Vitro Models for Studying Etiocholanolone's Mechanistic Actions

Current in vitro research on etiocholanolone has utilized various models, including recombinant cell lines (like HEK293) to study receptor interactions, in vitro slice models for electrophysiological studies, and analyses of metabolism in avian egg yolks. nih.govcaymanchem.combiologists.com While valuable, these models often lack the complexity of native human tissues.

The development of more sophisticated in vitro systems is a key future direction. Three-dimensional (3D) organoid cultures, for instance, of the liver, adrenal gland, or even brain tissue, could provide a more physiologically relevant context to study etiocholanolone's biosynthesis, metabolism, and downstream effects. nih.govrug.nl These models better replicate cell-cell interactions and tissue architecture. For neurosteroid actions, advanced models could involve co-cultures of different neuronal and glial cell types. To study its role in developmental processes, as suggested by avian studies, human embryonic stem cell-derived models could be employed. royalsocietypublishing.orgresearchgate.net These advanced systems would allow for more precise mechanistic questions to be answered regarding its cell-specific effects and signaling.

Integration of Omics Data (e.g., Proteomics, Metabolomics) to Understand Etiocholanolone's Network Effects

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the broad impact of a single molecule. Metabolomic studies, particularly urinary steroid profiling, have been instrumental in associating etiocholanolone levels with conditions like Cushing's syndrome, nonalcoholic fatty liver disease (NAFLD), and adrenocortical carcinoma. mdpi.comfrontiersin.orgnih.gov Proteomic analyses have also begun to shed light on its effects, for example, by identifying changes in platelet protein expression in response to treatments affecting steroid pathways. mdpi.com

A major future challenge and opportunity lies in the integration of multiple omics datasets (genomics, transcriptomics, proteomics, and metabolomics). nih.govnih.gov For example, by combining data from genome-wide association studies (GWAS) that link genetic variants to etiocholanolone levels with transcriptomic and proteomic data from relevant tissues, researchers can construct comprehensive regulatory networks. medrxiv.org This integrative approach can move beyond simple correlations to build mechanistic models of how etiocholanolone influences cellular networks, revealing its role in complex metabolic and signaling cascades and identifying new biomarkers or therapeutic targets. matilda.sciencetofwerk.com

Table 2: Examples of Omics Applications in Etiocholanolone Research

| Omics Field | Application Example | Potential Future Direction | Reference |

| Metabolomics | Urinary steroid profiling to identify altered etiocholanolone levels in Cushing's syndrome and NAFLD. | Integrating fluxomics to measure the dynamic rates of etiocholanolone synthesis and clearance in disease states. | mdpi.comnih.gov |

| Proteomics | Identifying changes in platelet protein expression in a thrombosis model where etiocholanolone was a differential metabolite. | Comprehensive proteomic analysis of cells stimulated with etiocholanolone to map downstream signaling pathway activation. | mdpi.com |

| Genomics | GWAS identifying genetic loci (e.g., near UGT2B17) associated with circulating etiocholanolone levels. | Functional genomics (e.g., CRISPR screens) to identify genes that critically regulate etiocholanolone's effects. | medrxiv.org |

| Transcriptomics | Analyzing gene expression changes in brain tissue of fish exposed to compounds that altered etiocholanolone levels. | Single-cell RNA sequencing to understand the cell-type-specific transcriptional responses to etiocholanolone in complex tissues. | matilda.science |

Research on the Role of Etiocholanolone in Specific Physiological Signaling Pathways beyond Androgen Receptors

Perhaps the most exciting future direction is the detailed exploration of etiocholanolone's functions in signaling pathways that are entirely separate from the classical androgen receptor (AR) pathway. mdpi.comnih.gov While its lack of AR binding is established, its other biological activities are mediated by alternative mechanisms that are only beginning to be uncovered.

Key areas for future investigation include:

Neuroactive Steroid Signaling: Further characterization of its interaction with the GABA-A receptor is needed. nih.govcaymanchem.com Research should aim to define the specific receptor subunits it interacts with, the precise nature of its modulatory effects (potentiating vs. directly activating), and its physiological relevance in regulating neuronal excitability and conditions like epilepsy.

Immune and Inflammatory Signaling: The pyrogenic effect of etiocholanolone is a long-observed phenomenon. oup.com Future studies must elucidate the exact molecular mechanism by which it triggers the release of pyrogenic cytokines like IL-1 from immune cells, such as leukocytes. hmdb.cajci.org This could involve interaction with a novel cell surface receptor or an intracellular pattern recognition receptor.

Non-Genomic Signaling in Development: Studies in avian embryos suggest that etiocholanolone may mediate some of the developmental effects of maternal androgens, potentially through a non-genomic pathway that influences embryonic metabolism and heart rate. royalsocietypublishing.orgresearchgate.net Translating these findings to mammalian systems and identifying the responsible signaling cascade (e.g., G-protein coupled receptors, ion channels, or kinase activation) is a critical next step. conicet.gov.ar

By systematically investigating these AR-independent pathways, the scientific community can build a more complete picture of etiocholanolone's role as a bioactive signaling molecule in its own right.

Q & A

Q. How can interdisciplinary approaches resolve gaps in understanding this compound’s role in non-classical steroid pathways?

- Methodological Answer : Integrate metabolomics (LC-QTOF-MS) with receptor activity assays (TR-FRET) to map non-genomic signaling. Collaborate with computational biologists to build predictive networks (e.g., STITCH database). Publish negative results in dedicated repositories (e.g., Zenodo) to reduce publication bias .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s association with endocrine disorders?

- Methodological Answer : Use propensity score matching to balance confounders (age, BMI, comorbidities). Apply Mendelian randomization to infer causality, leveraging genetic variants as instrumental variables. Pre-register hypotheses on platforms like Open Science Framework to limit HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.